molecular formula C4H9NO3 B1674389 (S)-4-Amino-3-hydroxybutanoic acid CAS No. 7013-05-0

(S)-4-Amino-3-hydroxybutanoic acid

Cat. No.: B1674389
CAS No.: 7013-05-0
M. Wt: 119.12 g/mol
InChI Key: YQGDEPYYFWUPGO-VKHMYHEASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gamma-amino-beta-hydroxybutyric acid typically involves the following steps:

Industrial Production Methods

Industrial production of gamma-amino-beta-hydroxybutyric acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Gamma-amino-beta-hydroxybutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gamma-amino-beta-hydroxybutyric acid has a wide range of applications in scientific research:

Mechanism of Action

Gamma-amino-beta-hydroxybutyric acid exerts its effects primarily by acting as an agonist at GABA receptors. It binds to both GABA_A and GABA_B receptors, enhancing the inhibitory effects of GABA in the central nervous system. This action results in increased neuronal inhibition, which helps to control seizures and other neurological conditions .

Comparison with Similar Compounds

Gamma-amino-beta-hydroxybutyric acid is unique among its analogues due to its specific structural features and pharmacological profile. Similar compounds include:

Gamma-amino-beta-hydroxybutyric acid stands out due to its dual action on both GABA_A and GABA_B receptors, making it a versatile compound in both research and therapeutic contexts .

Properties

IUPAC Name

(3S)-4-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDEPYYFWUPGO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342720
Record name (+)-gamma-Amino-beta-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-05-0
Record name gamma-Amino-beta-hydroxybutyric acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-gamma-Amino-beta-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM46XGM78M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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